molecular formula C13H8Cl3NOS B5719708 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide

3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide

Cat. No. B5719708
M. Wt: 332.6 g/mol
InChI Key: FRBHRXFOEHSJSR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as TTFA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of complex II of the mitochondrial respiratory chain. Specifically, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide binds to the ubiquinone-binding site of complex II, preventing the transfer of electrons to the respiratory chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production has been shown to induce apoptosis in cancer cells, making 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide are primarily related to its inhibition of complex II of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, which can have a wide range of effects on cellular function. Additionally, the increase in ROS production can induce oxidative stress, which can lead to cellular damage and apoptosis. These effects have been utilized in various studies exploring the role of mitochondrial bioenergetics in disease states.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied, making it a reliable tool for exploring mitochondrial bioenergetics. However, there are some limitations to using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments. For example, the inhibition of complex II can have wide-ranging effects on cellular function, making it difficult to isolate the specific effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. Additionally, the increase in ROS production can induce cellular damage, making it important to use appropriate controls and experimental conditions.

Future Directions

There are numerous future directions for the study of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. One potential area of research is the development of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide-based therapies for cancer and other diseases. Additionally, the role of mitochondrial bioenergetics in aging and age-related diseases is an area of active research, and 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may play a role in these studies. Finally, the development of new compounds based on the structure of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may lead to the discovery of novel inhibitors of mitochondrial bioenergetics.

Synthesis Methods

The synthesis of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide can be achieved through a multi-step process that involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2-thiophenecarboxylic acid. This reaction produces the intermediate 3-(2-thienyl)acryloyl chloride, which is then reacted with ammonia to produce the final product, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. This synthesis method is well-established and has been utilized in numerous studies exploring the properties and applications of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide.

Scientific Research Applications

3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of mitochondrial bioenergetics. 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit complex II of the mitochondrial respiratory chain, leading to a decrease in ATP production. This inhibition has been utilized in numerous studies exploring the role of mitochondrial bioenergetics in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-(2,4,5-trichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NOS/c14-9-6-11(16)12(7-10(9)15)17-13(18)4-3-8-2-1-5-19-8/h1-7H,(H,17,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBHRXFOEHSJSR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(thiophen-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.